

Minimizing cosmogenic activation in underground nuclear physics experiments.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tellurium-130

Cat. No.: B087983

[Get Quote](#)

Technical Support Center: Minimizing Cosmogenic Activation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing cosmogenic activation in underground nuclear physics experiments.

Frequently Asked Questions (FAQs)

Q1: What is cosmogenic activation and why is it a problem for our experiments?

A1: Cosmogenic activation is the process by which cosmic rays—high-energy particles from space—interact with atomic nuclei in materials, transforming stable isotopes into radioactive ones.^[1] These newly created radioactive isotopes, known as cosmogenic nuclides, can decay and produce background signals that may obscure the rare events that sensitive underground nuclear and particle physics experiments are designed to detect, such as dark matter interactions or neutrinoless double beta decay.^{[2][3][4]}

Q2: What are the primary sources of cosmic rays we need to be concerned about on the Earth's surface?

A2: On the Earth's surface, the primary concern is secondary cosmic rays, which are produced when primary cosmic rays from deep space interact with the atmosphere. These include

neutrons, protons, and muons.^[5] Neutrons are particularly effective at activating materials.^[6] While underground laboratories significantly reduce the flux of most cosmic rays, highly energetic muons can still penetrate deep underground and generate neutrons through spallation, which can then activate experimental components.^{[2][7]}

Q3: We are planning to build a new detector. What materials are best for minimizing cosmogenic activation?

A3: The choice of materials is critical. Materials with low cross-sections for cosmogenic activation are preferred. For shielding against cosmic radiation, especially during transport and storage on the surface, a combination of materials is often used. Hydrogen-rich materials like polyethylene and water are effective at moderating and capturing neutrons.^{[8][9]} For shielding against the primary proton component and high-energy photons, high-density materials like lead and iron are suitable.^{[5][6]} It is also crucial to select detector and construction materials that have a low intrinsic abundance of isotopes prone to activation.

Q4: How does the depth of an underground laboratory affect the level of cosmogenic activation?

A4: The depth of an underground laboratory, often measured in meters of water equivalent (m.w.e.), is the most critical factor in reducing the flux of cosmic rays.^[10] The rock overburden acts as a natural shield. Deeper laboratories offer a greater reduction in the cosmic ray muon flux, which in turn reduces the production of secondary neutrons that cause activation.^{[2][11]} For instance, the Gran Sasso National Laboratory (LNGS) in Italy, with an average rock coverage of 1400 meters (3400 m.w.e.), experiences a million-fold reduction in cosmic ray flux compared to the surface.^[2]

Troubleshooting Guides

Issue: Unexpected background noise in the detector.

Possible Cause: Cosmogenic activation of detector components or surrounding materials.

Troubleshooting Steps:

- **Review Material History:** Trace the complete history of all detector and shielding materials. Document the time spent on the surface, including transportation (especially air freight,

which leads to higher activation) and storage.[12][13]

- Identify Potential Activated Isotopes: Based on the material composition, identify the likely cosmogenic isotopes that could be contributing to the background. Common problematic isotopes include ^{3}H , ^{39}Ar , ^{60}Co , and ^{68}Ge .[14][15]
- Perform Radioassay: Use low-background gamma-ray spectroscopy or other sensitive detection techniques to identify and quantify the unexpected radioactive isotopes in your materials.
- Implement Additional Shielding: If the source of the background is external to the main detector, consider adding or enhancing the local shielding with materials like lead or polyethylene.
- Data Analysis Techniques: Employ data analysis techniques to subtract or veto the known background signals from your experimental data.

Issue: Higher than expected activation of materials after transport.

Possible Cause: Inadequate shielding or suboptimal transportation methods.

Troubleshooting Steps:

- Evaluate Transportation Shielding: Assess the effectiveness of the shielding used during transportation. For surface transport, a combination of a hydrogenous material (like polyethylene) to thermalize neutrons and a high-Z material (like lead) to absorb other particles is recommended.[5]
- Avoid Air Freight: Whenever possible, avoid transporting sensitive materials by air, as the cosmic ray flux is significantly higher at high altitudes.[12]
- Minimize Surface Exposure Time: Plan logistics carefully to minimize the total time materials spend on the surface before being moved underground.[12][16]
- Consider On-Site or Underground Fabrication: For extremely sensitive components, consider performing the final stages of fabrication and assembly in an underground cleanroom to

minimize surface exposure.

Quantitative Data

Table 1: Reduction of Cosmic Ray Muon Flux with Underground Depth

Underground Laboratory	Depth (meters)	Depth (m.w.e.)	Muon Flux Reduction Factor (approx.)
Boulby Underground Laboratory, UK	1100	2800	$> 10^5$
Gran Sasso National Laboratory (LNGS), Italy	1400	3400	10^6
Sanford Underground Research Facility (SURF), USA	1478	4850	$> 10^7$
SNOLAB, Canada	2070	6010	$> 10^8$

Data compiled from various sources for illustrative purposes.[2][10]

Table 2: Common Cosmogenic Isotopes in Experimental Materials

Material	Common Cosmogenic Isotopes	Half-life
Germanium (Ge)	^{68}Ge , ^{60}Co , ^3H	271 days, 5.27 years, 12.32 years
Argon (Ar)	^{39}Ar , ^{42}Ar , ^{37}Ar	269 years, 32.9 years, 35 days
Copper (Cu)	^{60}Co , ^{57}Co , ^{58}Co	5.27 years, 271.8 days, 70.86 days
Xenon (Xe)	^{137}Xe , ^{127}Xe	3.82 minutes, 36.3 days
Stainless Steel	^{60}Co , ^{57}Co , ^{54}Mn	5.27 years, 271.8 days, 312.3 days

This table provides a non-exhaustive list of common isotopes.[\[3\]](#)[\[15\]](#)[\[17\]](#)[\[18\]](#)

Experimental Protocols

Protocol: Handling and Preparation of High-Purity Germanium Detectors to Minimize Cosmogenic Activation

This protocol outlines the best practices for handling high-purity germanium (HPGe) detectors to minimize their exposure to cosmic rays and subsequent activation.

1. Material Sourcing and Initial Transport:

- Procure germanium material with certified low levels of intrinsic radioactivity.
- During initial transport from the supplier to the crystal growing facility, transport the material via ground or sea freight, avoiding air travel.[\[12\]](#)
- If surface transport is unavoidable for extended periods, use a temporary shield of borated polyethylene.

2. Crystal Growth and Detector Fabrication:

- Minimize the time the germanium ingot and the fabricated detector spend on the surface.

- Ideally, the fabrication facility should have a shallow underground area for storing the germanium when not being actively processed.
- Maintain a detailed log of the exposure history (time at sea level, time at altitude if any, time underground) for each detector.[13]

3. Transportation to the Underground Laboratory:

- Transport the finished detectors in a dedicated shield. A layered approach is effective: an inner layer of high-Z material like lead or iron to attenuate gamma rays and muons, surrounded by a thick layer of a hydrogen-rich material like borated polyethylene to moderate and absorb neutrons.[5]
- Plan the transport route and logistics to minimize transit time on the surface.

4. Underground Storage and Installation:

- Upon arrival at the underground laboratory, immediately move the detectors to a deep underground storage location.
- Store the detectors in a low-background environment, preferably within a shield of low-radioactivity lead, until they are installed in the main experiment.
- Handle the detectors in a cleanroom environment to prevent surface contamination.

5. Post-Installation andCooldown:

- Once installed, the cryostat and the surrounding experimental shielding will provide further protection from ambient radiation in the laboratory.
- After the detectors are cooled down to their operating temperature, their sensitivity to thermal neutron activation is reduced.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for minimizing cosmogenic activation during detector lifecycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cosmogenic nuclide - Wikipedia [en.wikipedia.org]
- 2. www-library.desy.de [www-library.desy.de]
- 3. mdpi.com [mdpi.com]
- 4. [1708.07449] Cosmogenic activation of materials [arxiv.org]
- 5. pnnl.gov [pnnl.gov]
- 6. crewed spaceflight - What materials provide the best protection from cosmic radiation? - Space Exploration Stack Exchange [space.stackexchange.com]
- 7. Cosmic Ray Muons in Laboratories Deep Underground [arxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. nationalacademies.org [nationalacademies.org]
- 11. scipost.org [scipost.org]
- 12. osti.gov [osti.gov]
- 13. [2312.06127] Study of cosmogenic activation in ^{76}Ge enriched germanium detectors during fabrication and transportation above ground [arxiv.org]
- 14. Cosmogenic activation in materials at shallow depths - 2024 APS April Meeting [archive.aps.org]
- 15. researchgate.net [researchgate.net]
- 16. APS -2024 APS April Meeting - Event - Cosmogenic activation in materials at shallow depths [meetings.aps.org]
- 17. What are cosmogenic nuclides?: Purdue Rare Isotope Measurement Laboratory: Purdue University [physics.purdue.edu]

- 18. nuclear-power.com [nuclear-power.com]
- To cite this document: BenchChem. [Minimizing cosmogenic activation in underground nuclear physics experiments.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087983#minimizing-cosmogenic-activation-in-underground-nuclear-physics-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com